molecular formula C16H18O7 B1283327 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose CAS No. 4613-71-2

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Cat. No.: B1283327
CAS No.: 4613-71-2
M. Wt: 322.31 g/mol
InChI Key: DPLPHOLDKAGPOZ-NNKZFNQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose typically involves the acetylation and benzoylation of 3-deoxy-D-ribofuranose. The reaction conditions often include the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected ribofuranose derivatives, oxidized ribofuranose, and substituted ribofuranose compounds .

Scientific Research Applications

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is widely used in scientific research, particularly in the following fields:

    Chemistry: As a building block for the synthesis of complex nucleoside analogues.

    Biology: In the study of nucleic acid interactions and enzyme mechanisms.

    Medicine: Development of antiviral and anticancer agents.

    Industry: Production of pharmaceuticals and biochemical reagents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is unique due to its specific substitution pattern, which allows for selective reactions and modifications. This makes it a versatile intermediate in the synthesis of various nucleoside analogues with potential therapeutic applications .

Properties

IUPAC Name

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPHOLDKAGPOZ-NNKZFNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563663
Record name 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4613-71-2
Record name 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Reactant of Route 3
Reactant of Route 3
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Reactant of Route 4
Reactant of Route 4
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Reactant of Route 5
Reactant of Route 5
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Reactant of Route 6
Reactant of Route 6
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.